3-(4-Methoxyphenyl)thiomorpholine
Overview
Description
“3-(4-Methoxyphenyl)thiomorpholine” is a chemical compound with the molecular formula C11H15NOS . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of “3-(4-Methoxyphenyl)thiomorpholine” includes a thiomorpholine ring attached to a methoxyphenyl group . The molecular weight of this compound is approximately 209.308 Da .Scientific Research Applications
Antimicrobial Activity
Research on thiomorpholine derivatives, including compounds structurally related to 3-(4-Methoxyphenyl)thiomorpholine, has shown promising antimicrobial properties. For instance, the synthesis and antimicrobial activity of thiomorpholine derivatives have been explored, indicating potential applications in developing new antimicrobial agents. These compounds have been tested for their effectiveness against various microbial strains, demonstrating significant inhibitory activity (D. Kardile & N. Kalyane, 2010) Synthesis and Antimicrobial Activity of Thiomorpholine Derivatives.
Antitumor Agents
Another significant application area is in the development of antitumor agents. For example, research into the design, synthesis, and preclinical evaluation of new disubstituted-quinolin-4-one derivatives, which share a common phenyl moiety with 3-(4-Methoxyphenyl)thiomorpholine, has led to the identification of potent analogues with significant inhibitory activity against tumor cell lines. Such studies pave the way for the development of new drug candidates for cancer therapy (Li-Chen Chou et al., 2010) Design, Synthesis, and Evaluation of Antitumor Agents.
Corrosion Inhibition
The corrosion inhibition performance of novel quinoline derivatives, including those structurally related to 3-(4-Methoxyphenyl)thiomorpholine, has been computationally studied. These derivatives exhibit promising properties as corrosion inhibitors for iron, suggesting applications in protecting metal surfaces and infrastructure (Şaban Erdoğan et al., 2017) A Study on Corrosion Inhibition Performances.
Medicinal Chemistry Building Blocks
Furthermore, thiomorpholine compounds, including those with bridged bicyclic structures, serve as essential building blocks in medicinal chemistry. Their synthesis and characterization have been detailed, highlighting their potential utility in drug discovery and development processes (Daniel P. Walker & D. J. Rogier, 2013) Preparation of Bridged Bicyclic Thiomorpholines.
Nano-Dispersion and Antibacterial Activity
The synthesis and characterization of thiomorpholine-based nickel complexes, including their dispersion in silica nanomaterials and antibacterial activity evaluation, indicate innovative applications in material science and biotechnology. These complexes have shown potential in creating materials with embedded antibacterial properties, useful in various industrial and medical applications (E. Podda et al., 2021) Morpholine- and Thiomorpholine-Based Nickel Complexes.
Safety And Hazards
properties
IUPAC Name |
3-(4-methoxyphenyl)thiomorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NOS/c1-13-10-4-2-9(3-5-10)11-8-14-7-6-12-11/h2-5,11-12H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOTYVRGKFWQDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CSCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394965 | |
Record name | 3-(4-methoxyphenyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)thiomorpholine | |
CAS RN |
887344-27-6 | |
Record name | 3-(4-methoxyphenyl)thiomorpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90394965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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